2-Amino-1-(4-(trifluoromethoxy)phenyl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(4-(trifluoromethoxy)phenyl)ethanone hydrochloride: is a chemical compound with the molecular formula C9H9ClF3NO2. It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, an amino group, and an ethanone moiety. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-(trifluoromethoxy)phenyl)ethanone hydrochloride typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired product. The reaction conditions often include a solvent like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the ethanone moiety are replaced by other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed:
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Compounds with substituted functional groups on the phenyl ring or ethanone moiety.
Scientific Research Applications
Chemistry: 2-Amino-1-(4-(trifluoromethoxy)phenyl)ethanone hydrochloride is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its trifluoromethoxy group is known to enhance the bioavailability and metabolic stability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-(trifluoromethoxy)phenyl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, depending on its specific interactions with the molecular targets.
Comparison with Similar Compounds
2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Amino-1-(4-methoxyphenyl)ethanone hydrochloride: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-Amino-1-(4-chlorophenyl)ethanone hydrochloride: Similar structure but with a chloro group instead of a trifluoromethoxy group.
Uniqueness: The presence of the trifluoromethoxy group in 2-Amino-1-(4-(trifluoromethoxy)phenyl)ethanone hydrochloride imparts unique properties, such as increased lipophilicity and metabolic stability, which are not observed in its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-amino-1-[4-(trifluoromethoxy)phenyl]ethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13;/h1-4H,5,13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMDFORULDJBNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN)OC(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.